L-Homocysteine

Overview

Description

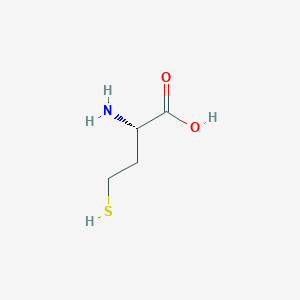

L-Homocysteine is a non-proteinogenic sulfur-containing amino acid. It is a homologue of cysteine, differing by an additional methylene bridge (-CH₂-). This compound is biosynthesized from methionine by the removal of its terminal Cε methyl group. In the body, it can be recycled into methionine or converted into cysteine with the aid of vitamins B6, B9, and B12 .

Mechanism of Action

Target of Action

L-Homocysteine, also known as homocysteine, is a thiol-containing amino acid formed by a demethylation of methionine . It primarily targets enzymes such as S-ribosylhomocysteine lyase , 5-methyltetrahydropteroyltriglutamate–homocysteine methyltransferase , and 5-methyltetrahydrofolate S-homocysteine methyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.

Mode of Action

Biochemical Pathways

Homocysteine is metabolized along two key pathways: remethylation back to methionine and transsulfuration to cysteine . Both these pathways require vitamin-derived cofactors, including pyridoxine (vitamin B6), for transsulfuration pathway mediated synthesis of cysteine as well as folate (vitamin B9), cobalamin (vitamin B12), and riboflavin (vitamin B2) in the methionine synthesis cycle .

Pharmacokinetics

Studies have shown that homocysteine is rapidly distributed to tissues after administration . The urine is a major route of excretion .

Result of Action

Elevated levels of homocysteine, known as hyperhomocysteinemia, are associated with a higher risk of neurovascular diseases, dementia, migraine, developmental impairments, or epilepsy . The mechanisms underlying the neurotoxicity of homocysteine include oxidative stress, DNA damage, protein thiolation or protein homocysteinylation, triggering apoptosis and excitotoxicity .

Action Environment

The action of homocysteine can be influenced by various environmental factors. For instance, increased intake of methionine, certain medications, disease state, pregnancy, and lactation are known to contribute to variations in homocysteine levels . Additionally, altered cellular export mechanisms have also been known to increase homocysteine levels .

Biochemical Analysis

Biochemical Properties

L-Homocysteine is involved in two key metabolic pathways: remethylation back to methionine and transsulfuration to cysteine . The remethylation pathway is catalyzed by the enzyme methionine synthase . The transsulfuration pathway, on the other hand, leads to the production of cysteine . This compound interacts with enzymes such as S-adenosyl-L-homocysteine hydrolase (SAHase), which is a major regulator of cellular methylation reactions .

Cellular Effects

It has been linked to the overproduction of free radicals, induced oxidative stress, mitochondrial impairments, and systemic inflammation . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound action involves its interaction with various biomolecules. For instance, it binds to the enzyme S-adenosyl-L-homocysteine hydrolase (SAHase), influencing its activity . The binding of this compound to SAHase can lead to changes in gene expression . Moreover, the neurotoxicity of this compound is associated with oxidative stress, DNA damage, protein thiolation or protein homocysteinylation, triggering apoptosis and excitotoxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to a reduction of cell viability

Metabolic Pathways

This compound is involved in the metabolic pathways of methionine and cysteine . It interacts with enzymes such as methionine synthase and S-adenosyl-L-homocysteine hydrolase (SAHase) . These interactions can affect metabolic flux or metabolite levels.

Subcellular Localization

It is known that this compound is involved in various biochemical reactions within the cell

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Homocysteine can be synthesized from methionine through a multi-step process. The first step involves the activation of methionine to S-adenosylmethionine (SAM) by methionine adenosyltransferase. SAM is then converted to S-adenosylhomocysteine (SAH), which is hydrolyzed to this compound by SAH hydrolase .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis. One method includes the use of recombinant α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase to catalyze the conversion of racemic homocysteine thiolactone and adenosine to S-adenosyl-L-homocysteine .

Chemical Reactions Analysis

Types of Reactions: L-Homocysteine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form homocysteine thiolactone.

Reduction: It can be reduced to form homocysteine.

Substitution: this compound can participate in substitution reactions to form S-adenosyl-L-homocysteine.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Adenosine and enzymes like SAH hydrolase.

Major Products:

Oxidation: Homocysteine thiolactone.

Reduction: Homocysteine.

Substitution: S-adenosyl-L-homocysteine.

Scientific Research Applications

L-Homocysteine has numerous applications in scientific research:

Chemistry: Used as a reagent in the synthesis of various compounds.

Biology: Studied for its role in metabolic pathways and its impact on cellular functions.

Medicine: Investigated for its association with cardiovascular diseases, neural tube defects, and other health conditions.

Industry: Utilized in the production of pharmaceuticals and as a supplement in nutritional products.

Comparison with Similar Compounds

Cysteine: A sulfur-containing amino acid involved in protein synthesis and detoxification.

Methionine: An essential amino acid that serves as a precursor to L-Homocysteine.

Glutathione: A tripeptide containing cysteine, involved in cellular antioxidant defense.

This compound’s unique properties and its involvement in various metabolic pathways make it a compound of significant interest in scientific research and industrial applications.

Biological Activity

L-Homocysteine is a sulfur-containing amino acid that plays a significant role in various biological processes, particularly in cardiovascular health and metabolic pathways. Elevated levels of homocysteine, known as hyperhomocysteinemia, have been implicated in numerous health conditions, including cardiovascular diseases, neurodegenerative disorders, and genetic syndromes. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Metabolism of this compound

This compound is primarily derived from the metabolism of methionine, an essential amino acid. It can be metabolized through two main pathways:

- Remethylation : Converts homocysteine back to methionine, primarily facilitated by the enzyme methylene tetrahydrofolate reductase (MTHFR), which requires vitamin B12 and folate as cofactors.

- Transsulfuration : Converts homocysteine into cysteine via the action of cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), utilizing vitamin B6 as a cofactor.

Abnormalities in these pathways can lead to elevated homocysteine levels, which are associated with various health risks.

Cardiovascular Disease

Elevated homocysteine levels are a strong predictor of cardiovascular events. Research indicates that for every 5 µmol/L increase in serum homocysteine concentration, the risk of ischemic heart disease (IHD) increases by approximately 41% . A study involving over 1,000 patients found that high homocysteine levels were significantly correlated with coronary artery disease and other vascular complications .

Table 1: Association Between Homocysteine Levels and Cardiovascular Events

| Study | Population | Findings |

|---|---|---|

| JAMA Internal Medicine (1998) | 229 cases, 1126 controls | Odds ratio for IHD increased by 41% per 5 µmol/L increase in homocysteine |

| PMC2855132 (2006) | Patients with coronary artery disease | High homocysteine linked to increased mortality risk |

| PMC4326479 (2015) | Cell culture study | Homocysteine exposure led to significant genotoxic stress and cell viability reduction |

Neurodegenerative Disorders

Hyperhomocysteinemia has been linked to neurodegenerative conditions such as Alzheimer's disease. Elevated homocysteine levels may contribute to oxidative stress and neurotoxicity, potentially leading to cognitive decline . The mechanism involves increased production of reactive oxygen species (ROS) and DNA fragmentation in neuronal cells after prolonged exposure to homocysteine .

This compound exerts its biological effects through several mechanisms:

- Protein Modification : Homocysteinylation can modify proteins by forming disulfide bonds or covalent adducts with cysteine residues. This modification can impair protein function, as seen with fibronectin and metallothionein .

- Genotoxic Stress : Prolonged exposure to elevated homocysteine levels induces DNA damage, evidenced by increased DNA fragmentation observed in various studies .

- Cell Cycle Regulation : Homocysteine influences cell cycle proteins such as cyclins and p21, suggesting its role in cell proliferation and apoptosis .

Case Studies

- Vitamin B Supplementation Study : A clinical trial assessed the impact of vitamin B supplementation on lowering homocysteine levels in patients with cardiovascular risk factors. While homocysteine levels decreased significantly in the treatment group, there was no corresponding reduction in mortality rates over three years .

- Gender Differences in Homocysteine Levels : A study found that males had significantly higher plasma homocysteine levels than females, particularly after age 50. This difference underscores the importance of considering demographic factors when assessing cardiovascular risk associated with homocysteine .

Properties

IUPAC Name |

2-amino-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c5-3(1-2-8)4(6)7/h3,8H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHZYDWPBMWHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859946 | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-29-5, 6027-13-0, 454-28-4 | |

| Record name | (±)-Homocysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=454-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | homocysteine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7IJP4A89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.